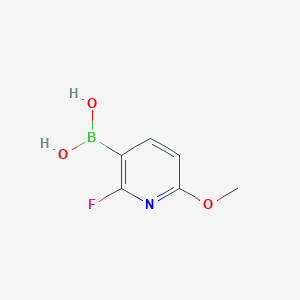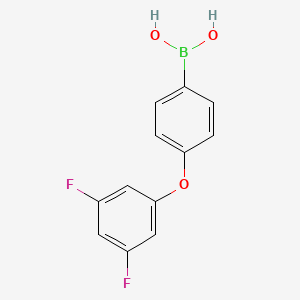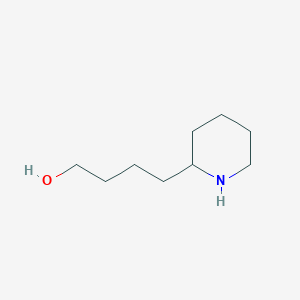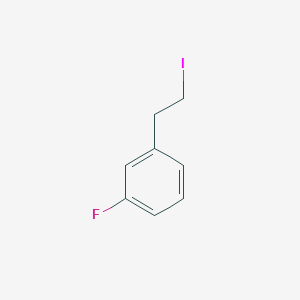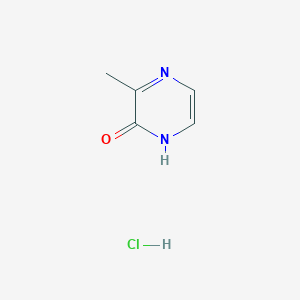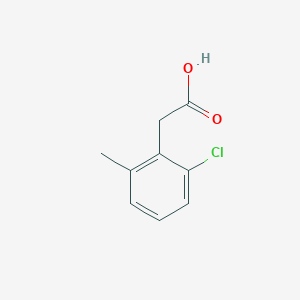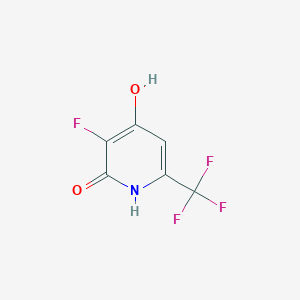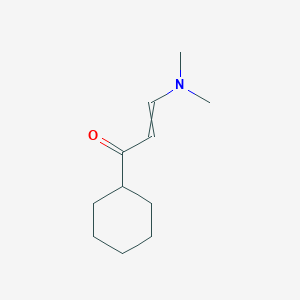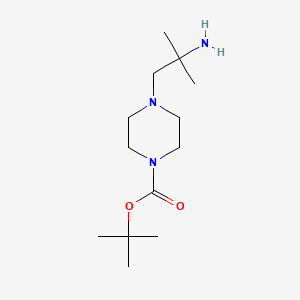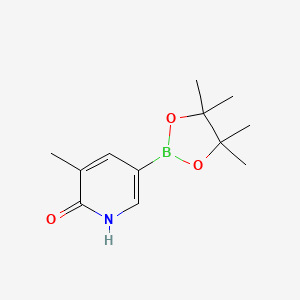
7-Xylosyl-10-deacetyltaxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Xylosyl-10-deacetyltaxol is a derivative of paclitaxel, a well-known anticancer drug. This compound is naturally found in the extracts of yew trees, particularly in the needles and branches of species such as Taxus yunnanensis and Taxus mairei . It has garnered significant interest due to its potential as a precursor for the semi-synthesis of paclitaxel, which is used in the treatment of various cancers .
科学研究应用
7-Xylosyl-10-deacetyltaxol has several scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 7-Xylosyl-10-deacetyltaxol involves biocatalysis using engineered microorganisms. One method includes the use of recombinant yeast strains that express glycoside hydrolase genes from Lentinula edodes . The bioconversion process is optimized by adjusting parameters such as the amount of freeze-dried cells, dimethyl sulfoxide concentration, antifoam supplement, and substrate concentration . This method has achieved high conversion efficiencies, making it suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound involves high-cell-density fermentation with recombinant yeast strains . The process is scaled up to large reaction volumes, and the product is purified through pilot-scale product purification techniques . This approach bridges the gap between basic research and commercial utilization, enabling the large-scale production of semi-synthetic paclitaxel .
化学反应分析
Types of Reactions
7-Xylosyl-10-deacetyltaxol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve controlled temperatures, pH levels, and the presence of specific solvents .
Major Products
The major products formed from the reactions of this compound include 10-deacetyltaxol, which is a key intermediate in the semi-synthesis of paclitaxel . Other products may include various taxanes and cephalomannine .
作用机制
The mechanism of action of 7-Xylosyl-10-deacetyltaxol involves its conversion to 10-deacetyltaxol by glycoside hydrolases . This conversion is crucial for the semi-synthesis of paclitaxel, which stabilizes microtubules and prevents their depolymerization, leading to mitotic arrest and apoptosis in cancer cells . The molecular targets include tubulin, and the pathways involved are related to microtubule dynamics .
相似化合物的比较
Similar Compounds
10-Deacetyltaxol: A direct product of 7-Xylosyl-10-deacetyltaxol conversion, used in the semi-synthesis of paclitaxel.
Cephalomannine: Another taxane derivative with similar properties.
Docetaxel: A semi-synthetic analogue of paclitaxel with better solubility and bioavailability.
Uniqueness
This compound is unique due to its high abundance in yew tree extracts and its efficient conversion to 10-deacetyltaxol, making it a valuable precursor for paclitaxel synthesis . Its biocatalytic production methods also align with green industrial technologies, offering a sustainable approach to producing important anticancer drugs .
属性
CAS 编号 |
90332-63-1 |
|---|---|
分子式 |
C50H57NO17 |
分子量 |
944.0 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46+,48-,49+,50-/m1/s1 |
InChI 键 |
ORKLEZFXASNLFJ-DYLQFHMVSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
同义词 |
7-xylosyl-10-deacetyl-taxol 7-xylosyl-10-deacetyltaxol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-xylosyl-10-deacetyltaxol in paclitaxel production?
A1: 7-xyl-10-DAT is a crucial precursor in paclitaxel biosynthesis. It can be chemically transformed into paclitaxel through a series of reactions, including xylosyl removal and acetylation. [] This semi-synthetic approach offers a more sustainable alternative to paclitaxel production compared to direct extraction from Taxus trees, which is known for its low yield and environmental concerns.
Q2: How can this compound be isolated from Taxus plants?
A2: Several methods have been developed for 7-xyl-10-DAT extraction and purification. One effective technique involves using macroporous resin column chromatography. [] This method utilizes resins like AB-8, which exhibit high adsorption and desorption capacities for 7-xyl-10-DAT. By optimizing parameters such as solvent concentration and flow rate, high purity and yield can be achieved.
Q3: Are there alternative methods for obtaining 10-deacetyltaxol, a key intermediate in paclitaxel synthesis, from this compound?
A3: Yes, besides chemical synthesis, microbial hydrolysis has emerged as a promising approach for converting 7-xyl-10-DAT to 10-deacetyltaxol. [] This method utilizes specific microorganisms capable of cleaving the xylosyl group from 7-xyl-10-DAT, resulting in the production of 10-deacetyltaxol. This biocatalytic route offers advantages such as mild reaction conditions and reduced environmental impact.
Q4: What analytical techniques are employed to identify and quantify this compound in plant extracts?
A4: High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for the analysis of 7-xyl-10-DAT. Researchers have employed HPLC methods utilizing pentafluorophenyl columns [] and combined it with techniques like mass spectrometry (MS) for enhanced sensitivity and selectivity in quantifying 7-xyl-10-DAT alongside other taxoids. Thin-layer chromatography (TLC) also provides a rapid and cost-effective approach for detecting 7-xyl-10-DAT in Taxus chinensis extracts. []
Q5: How does the chemical composition of Taxus species affect the content of this compound and other valuable taxoids?
A5: Research has shown that the distribution of taxoids, including 7-xyl-10-DAT, can vary significantly among different Taxus species. [] For example, studies have revealed that Taxus chinensis exhibits higher 7-xyl-10-DAT levels compared to other species like Taxus media. This highlights the importance of considering species-specific variations in taxoid content for efficient extraction and utilization.
Q6: Can environmental factors influence the accumulation of this compound in Taxus plants?
A6: Yes, environmental conditions can impact taxane production in Taxus. Research suggests that supplementing UV-B radiation can influence taxane biosynthesis in Taxus chinensis var. mairei. [] While increased UV-B exposure was found to promote paclitaxel accumulation, it inhibited the production of 7-xyl-10-DAT, indicating a complex interplay between environmental stressors and secondary metabolite production in Taxus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


